
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a dimethylaminoethyl group, and an ethylmethanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The starting material, 3-nitroaniline, is reduced to 3-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Introduction of the Dimethylaminoethyl Group: The aminophenyl intermediate undergoes a nucleophilic substitution reaction with 2-chloro-N,N-dimethylethylamine in the presence of a base like sodium hydroxide to form the desired dimethylaminoethyl group.
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the dimethylaminoethyl group can enhance its solubility and bioavailability. The sulfonamide group can form hydrogen bonds with biological molecules, facilitating its binding and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea: This compound has a similar structure but with a urea group instead of a sulfonamide group.
Bis(3-aminophenyl) sulfone: This compound contains two aminophenyl groups and a sulfone group, making it structurally similar but with different functional groups.
Uniqueness
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of the aminophenyl, dimethylaminoethyl, and sulfonamide groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H23N3O2S |
|---|---|
Peso molecular |
285.41 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-4-16(9-8-15(2)3)19(17,18)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11,14H2,1-3H3 |
Clave InChI |
UAFFCQMHRYTCJC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN(C)C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


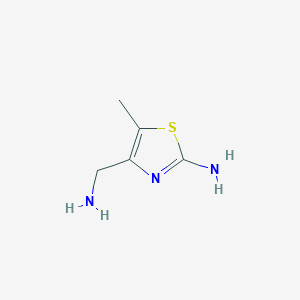

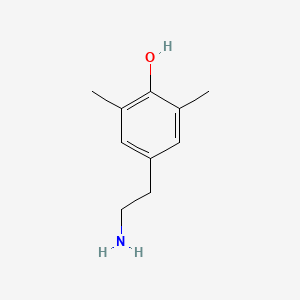
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
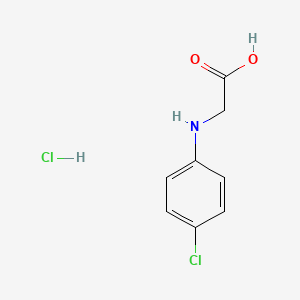

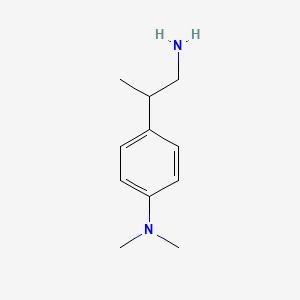
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
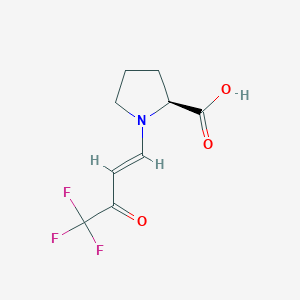
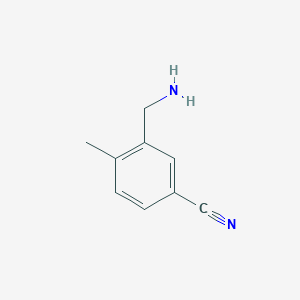
![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)

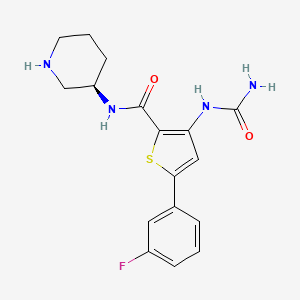
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)
